molecular formula C26H17Br2ClN2O4 B12022509 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765902-05-4

4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12022509
CAS No.: 765902-05-4
M. Wt: 616.7 g/mol
InChI Key: AEQFVKOHTBNZPZ-AMVVHIIESA-N
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Description

4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H17Br2ClN2O4 and a molecular weight of 616.697 g/mol . This compound is known for its unique structure, which includes bromine, chlorine, and naphthyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BR-2-(2-(((1-BR-2-Naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of bromine, chlorine, and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

765902-05-4

Molecular Formula

C26H17Br2ClN2O4

Molecular Weight

616.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H17Br2ClN2O4/c27-18-10-12-22(35-26(33)20-7-3-4-8-21(20)29)17(13-18)14-30-31-24(32)15-34-23-11-9-16-5-1-2-6-19(16)25(23)28/h1-14H,15H2,(H,31,32)/b30-14+

InChI Key

AEQFVKOHTBNZPZ-AMVVHIIESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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